
Acetamide, 2-(diethylamino)-N-(1,2,3,4-tetrahydro-2-methyl-4-phenyl-8-isoquinolyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, 2-(diethylamino)-N-(1,2,3,4-tetrahydro-2-methyl-4-phenyl-8-isoquinolyl)-, dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an acetamide group, a diethylamino group, and an isoquinoline derivative, making it a subject of interest for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylamino)-N-(1,2,3,4-tetrahydro-2-methyl-4-phenyl-8-isoquinolyl)-, dihydrochloride typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Isoquinoline Derivative: This step involves the synthesis of the isoquinoline core, which can be achieved through Pictet-Spengler reaction or Bischler-Napieralski reaction.
Introduction of the Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution reactions.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals or other chemical products.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
相似化合物的比较
Similar Compounds
Acetamide, N-(2-phenylethyl)-: Shares the acetamide group but differs in the side chain structure.
Isoquinoline Derivatives: Compounds with similar isoquinoline cores but different substituents.
Uniqueness
The uniqueness of Acetamide, 2-(diethylamino)-N-(1,2,3,4-tetrahydro-2-methyl-4-phenyl-8-isoquinolyl)-, dihydrochloride lies in its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to similar compounds.
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in various scientific fields
属性
CAS 编号 |
99633-74-6 |
|---|---|
分子式 |
C22H31Cl2N3O |
分子量 |
424.4 g/mol |
IUPAC 名称 |
2-(diethylamino)-N-(2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-yl)acetamide;dihydrochloride |
InChI |
InChI=1S/C22H29N3O.2ClH/c1-4-25(5-2)16-22(26)23-21-13-9-12-18-19(14-24(3)15-20(18)21)17-10-7-6-8-11-17;;/h6-13,19H,4-5,14-16H2,1-3H3,(H,23,26);2*1H |
InChI 键 |
NMBNFOHDWOMVEL-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC(=O)NC1=CC=CC2=C1CN(CC2C3=CC=CC=C3)C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


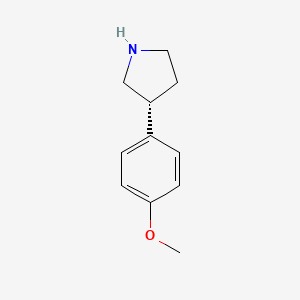
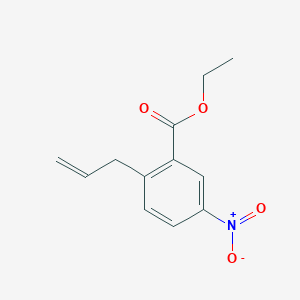
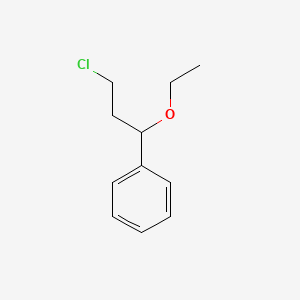
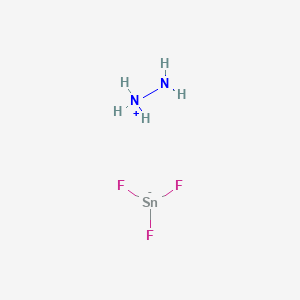
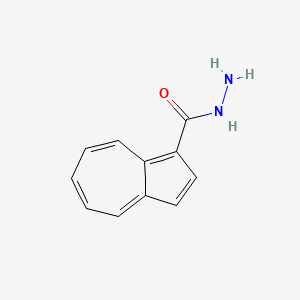
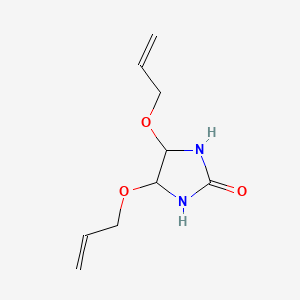

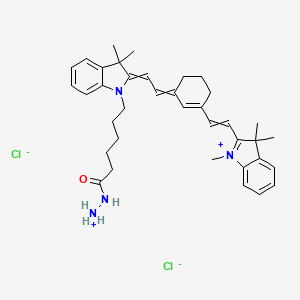
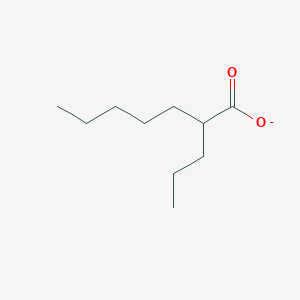

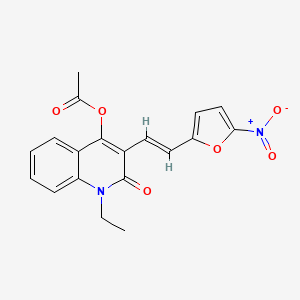
![2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]-](/img/structure/B13790140.png)
![1-(7-Methoxybenzo[e][1]benzofuran-2-yl)ethanone](/img/structure/B13790147.png)
![1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B13790148.png)
